Methyl 2-fluoro-6-(oxazol-2-yl)benzoate is a chemical compound with the molecular formula and a molecular weight of 221.18 g/mol. This compound is notable for its structural features, which include a fluorine atom and an oxazole ring attached to a benzoate moiety. It is classified as an ester and falls under the category of fluorinated heterocycles, which are compounds containing both carbon and heteroatoms (like nitrogen and oxygen) in a cyclic structure.
The synthesis of methyl 2-fluoro-6-(oxazol-2-yl)benzoate typically involves several steps:
The reaction conditions generally include:
The molecular structure of methyl 2-fluoro-6-(oxazol-2-yl)benzoate can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 221.18 g/mol |
IUPAC Name | Methyl 2-fluoro-6-(1,3-oxazol-2-yl)benzoate |
InChI Key | ZKBADWNMXIVWDS-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(C=CC=C1F)C2=NC=CO2 |
The structure features a benzoate group linked to an oxazole ring, with a fluorine substituent on the benzene ring, which influences its chemical reactivity and biological activity.
Methyl 2-fluoro-6-(oxazol-2-yl)benzoate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for methyl 2-fluoro-6-(oxazol-2-yl)benzoate involves its interaction with specific biological targets. The presence of the oxazole ring enhances its ability to bind to enzymes and receptors, potentially influencing various biochemical pathways. The fluorine atom contributes to its lipophilicity, which may facilitate membrane permeability and interaction with cellular targets.
Methyl 2-fluoro-6-(oxazol-2-yl)benzoate is generally characterized by:
Key chemical properties include:
Methyl 2-fluoro-6-(oxazol-2-yl)benzoate has several applications in scientific research:
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7